Cyclo(phenylalanyl-4-fluoro-prolyl) is a fluorinated diketopiperazine (DKP) featuring a cyclic dipeptide backbone formed between phenylalanine and 4-fluoroproline residues. The compound has the systematic name (3R,7S,8aR)-3-benzyl-7-fluorohexahydropyrrolo[1,2-a]pyrazine-1,4-dione and molecular formula C₁₄H₁₅FN₂O₂, with a molar mass of 262.28 g/mol [5] [6]. Its core structure consists of a six-membered DKP ring formed by amide bonding between the carbonyl group of phenylalanine and the amino group of 4-fluoroproline, creating a rigid bicyclic system. The proline residue contains a fluorine atom at the C4 position, which exists predominantly in the trans configuration relative to the proline carboxyl group – a stereochemical preference with significant conformational implications [2] [3].
Table 1: Structural Identifiers of Cyclo(phenylalanyl-4-fluoro-prolyl)
Property | Value/Identifier |
---|---|
CAS Registry Number | 131176-01-7 |
Molecular Formula | C₁₄H₁₅FN₂O₂ |
Molar Mass | 262.28 g/mol |
IUPAC Name | (3R,7S,8aR)-3-benzyl-7-fluorohexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI | InChI=1/C₁₄H₁₅FN₂O₂/c15-10-7-12-13(18)16-11(14(19)17(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H₂,(H,16,18)/t10-,11+,12+/m0/s1 |
Synonyms | Cylco(Phe-4-F-Pro); c(Phe-FPro); Cyclo(L-phenylalanyl-trans-4-fluoro-L-prolyl) |
The fluorine atom's electronegativity (3.98 on the Pauling scale) creates a strong dipole moment, significantly altering the proline ring's electronic environment. This substitution increases the compound's stability against enzymatic degradation compared to non-fluorinated analogs, as the fluorine atom sterically hinders protease accessibility while reducing the basicity of adjacent nitrogen atoms [5]. X-ray crystallography reveals that the fluorine atom participates in weak intramolecular interactions with nearby hydrogen atoms, contributing to the overall conformational stability of the diketopiperazine ring system [2] [10].
The strategic incorporation of fluorine into peptide backbones emerged as a significant research focus in the late 20th century, driven by the need to enhance peptide stability and modulate bioactivity. Cyclo(phenylalanyl-4-fluoro-prolyl) was first synthesized and characterized in 1990 as part of systematic investigations into fluorinated proline derivatives [2] [10]. This period marked a paradigm shift in peptide chemistry, with researchers deliberately introducing fluorine to explore its stereoelectronic effects on peptide conformation. The compound represented a significant advancement over its non-fluorinated analog, cyclo(phenylalanyl-prolyl), which had been extensively studied but exhibited different conformational preferences [3].
The synthesis employed classic peptide cyclization techniques, where linear precursor H-Phe-4-F-Pro-OH was subjected to high-dilution conditions to facilitate intramolecular amide bond formation. The 4-fluoroproline residue was incorporated using appropriately protected derivatives, with careful attention to maintaining stereochemical integrity during the cyclization step. Researchers utilized X-ray crystallography and ¹H NMR spectroscopy to determine its three-dimensional structure – methodologies that revealed an unprecedented conformational dichotomy between solid and solution states [2] [3] [10]. This compound became a prototype for understanding how fluorination alters the fundamental conformational preferences of cyclic dipeptides, particularly those containing proline residues.
Table 2: Conformational States of Cyclo(phenylalanyl-4-fluoro-prolyl)
State | Conformation | Key Features | Experimental Method |
---|---|---|---|
Solid State | Flattened chair | Compromise between DKP-aromatic attraction and Pro's equatorial preference; axial Cα-Cβ bond in Phe | X-ray diffraction |
Solution (CDCl₃, C₆D₆) | Boat-like conformation | Typical Pro-containing DKP shape; equatorial Cα-Cβ bonds preventing ring-ring folding | ¹H NMR spectroscopy |
In crystalline form, cyclo(phenylalanyl-4-fluoro-prolyl) adopts an uncommon flattened chair conformation for the diketopiperazine ring. This represents a compromise between two competing factors: (1) the attractive stacking interaction between the aromatic phenyl ring and the diketopiperazine moiety, which requires the Cα-Cβ bond of phenylalanine to adopt an axial orientation, and (2) the inherent preference of proline residues to maintain their Cα-Cβ bond in an equatorial position [2] [10]. Remarkably, ¹H NMR analyses in chloroform (CDCl₃) and benzene (C₆D₆) solutions revealed a different conformational landscape. In both solvents, the DKP ring assumes a boat-like conformation – the typical arrangement observed in proline-containing cyclodipeptides – with equatorial Cα-Cβ bonds in both amino acid residues. This conformation prevents the aromatic ring stacking observed in the solid state [3] [10]. This conformational duality highlighted the profound influence of environmental factors on peptide structure and demonstrated fluorine's ability to create novel structural compromises not observed in non-fluorinated analogs.
The strategic introduction of fluorine at the C4 position of proline fundamentally alters both the physicochemical properties and biological interactions of cyclic peptides. Fluorination serves three primary functions: conformational control, enhanced metabolic stability, and modulated bioactivity. The strong C-F bond (bond energy ~485 kJ/mol) creates a robust structural motif resistant to enzymatic cleavage, significantly extending the compound's biological half-life compared to non-fluorinated cyclic dipeptides [5] [9]. This stability enhancement is particularly valuable in drug design, where rapid proteolytic degradation often limits peptide therapeutic applications.
The fluorine atom exerts a powerful gauche effect on the proline ring puckering, preferentially stabilizing the trans proline ring conformation. This conformational bias translates to specific three-dimensional arrangements of the diketopiperazine scaffold that are inaccessible to non-fluorinated analogs. For cyclo(phenylalanyl-4-fluoro-prolyl), this manifests as the unusual solid-state flattened chair conformation where the fluorine substituent influences ring pucker geometry to balance aromatic stacking interactions with proline's inherent conformational preferences [2] [3]. The fluorine atom's electronegativity also alters electron distribution within the peptide bond, reducing the basicity of adjacent nitrogen atoms and creating unique hydrogen-bonding capabilities that can be exploited for targeted molecular recognition [5] [9].
Table 3: Impact of Fluorination on Peptide Properties
Parameter | Non-Fluorinated Analog | 4-Fluoro Substituted | Biological Consequence |
---|---|---|---|
Metabolic Stability | Moderate enzymatic resistance | Enhanced resistance to proteases | Extended half-life in biological systems |
Conformational Flexibility | Standard Pro ring puckering | Preferential trans ring conformation | Unique target-specific geometries |
Electronic Effects | Standard amide bond polarization | Reduced basicity of adjacent nitrogens | Altered hydrogen-bonding capacity |
Aromatic Interactions | Standard π-π stacking | Enhanced quadrupole interactions | Increased binding affinity to aromatic pockets |
Fluorination enables sophisticated manipulation of aromatic interactions through polar-π effects. Fluorinated aromatic systems exhibit altered quadrupole moments compared to their hydrocarbon counterparts. While benzene possesses a negative electrostatic potential at its ring center (quadrupole moment = -29.9 × 10⁻⁴⁰ C/m²), pentafluorophenylalanine displays a positive electrostatic potential center (quadrupole moment = 31.7 × 10⁻⁴⁰ C/m²) [9]. Although cyclo(phenylalanyl-4-fluoro-prolyl) lacks perfluorination, the fluorine atom still perturbs the electron distribution of the proline ring, creating complementary electrostatic surfaces that enhance interactions with biological aromatic systems. This phenomenon is exploited in bioactive peptide design to strengthen target binding through heteroaromatic stacking interactions [5] [9].
Recent applications demonstrate how fluorinated diketopiperazines serve as privileged scaffolds for bioactive compounds. Fluorinated cyclohexyl motifs in keto-piperazine derivatives show progressively enhanced anti-trypanosomal activity with increasing fluorine content, establishing a clear structure-activity relationship where fluorination enhances bioactivity against Trypanosoma brucei [7]. Similarly, fluorinated collagen mimetics containing pentafluorophenylalanine form thermodynamically stabilized triple helices through heteroaromatic stacking, with Z-F interactions (between pentafluorophenylalanine and phenylalanine) calculated to be approximately 6 kcal/mol more stable than F-F interactions [9]. These advances position cyclo(phenylalanyl-4-fluoro-prolyl) as a foundational model for rational fluorination strategies in peptide-based therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2